molecular formula C14H17BrFNO B13722370 6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13722370
M. Wt: 314.19 g/mol
InChI Key: NGTRWELTRXQXEA-UHFFFAOYSA-N
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Description

6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that contains a benzoxazine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.

    Acylation and Cyclization: The 2-amino-5-bromophenol undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate and a phase transfer catalyst like tetrabutylammonium bromide in chloroform.

    Fluorination and Alkylation: The intermediate product is then fluorinated and alkylated with cyclopentylmethyl bromide under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the halogens.

    Substitution: Formation of substituted derivatives with different halogens or other groups.

Scientific Research Applications

6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for targeted medicinal and materials research.

Properties

Molecular Formula

C14H17BrFNO

Molecular Weight

314.19 g/mol

IUPAC Name

6-bromo-4-(cyclopentylmethyl)-8-fluoro-2,3-dihydro-1,4-benzoxazine

InChI

InChI=1S/C14H17BrFNO/c15-11-7-12(16)14-13(8-11)17(5-6-18-14)9-10-3-1-2-4-10/h7-8,10H,1-6,9H2

InChI Key

NGTRWELTRXQXEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2CCOC3=C2C=C(C=C3F)Br

Origin of Product

United States

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